REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:7]=[C:8]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:9]=[CH:10][C:11]=2[O:12][C:13]([O:15][CH3:16])=[O:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:24]([O-])([O-:26])=[O:25].[K+]>OS(O)(=O)=O>[CH:1]1([C:6]2[C:11]([O:12][C:13]([O:15][CH3:16])=[O:14])=[CH:10][C:9]([N+:24]([O-:26])=[O:25])=[C:8]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:7]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1C=C(C=CC1OC(=O)OC)CCC(=O)OCC
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
KNO3
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintain the internal temperature at 0° C
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane/water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with a saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (0-40% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=1C(=CC(=C(C1)CCC(=O)OCC)[N+](=O)[O-])OC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 827 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |